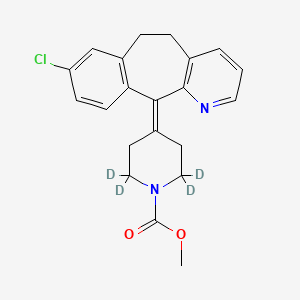

Desloratadine N-carboxylic acid methyl ester-d4

Description

Deuterated Pharmaceutical Compounds: Fundamental Principles and Isotopic Labeling Strategies

Deuterium (²H), a stable hydrogen isotope with a neutron in its nucleus, forms stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds due to its lower zero-point energy. This bond strength difference reduces metabolic cleavage rates by cytochrome P450 enzymes, potentially extending drug half-lives and altering pharmacokinetic profiles. Isotopic labeling strategies for pharmaceuticals typically involve late-stage deuterium incorporation to minimize synthetic complexity and cost. Common methods include:

- Hydrogen-deuterium exchange using deuterated solvents under acidic or basic conditions

- Catalytic deuteration of unsaturated precursors with deuterium gas

- Synthetic incorporation of pre-deuterated building blocks during multistep syntheses

The deuterated analog of Desloratadine N-carboxylic acid methyl ester demonstrates these principles, with four deuterium atoms strategically placed at metabolically stable positions to preserve isotopic integrity during analytical procedures.

Role of Desloratadine N-Carboxylic Acid Methyl Ester-d4 in Modern Analytical Methodologies

As a deuterated internal standard, this compound addresses critical challenges in liquid chromatography-mass spectrometry (LC-MS) analysis:

This isotopic differentiation enables simultaneous analysis of endogenous compounds and reference standards without chromatographic separation, significantly improving assay precision. The compound's stability under typical LC-MS conditions (pH 2-9, temperatures ≤40°C) makes it particularly valuable for long-duration analytical runs.

Systematic Nomenclature and Chemical Classification Frameworks

The IUPAC name methyl 4-(13-chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate-d4 precisely defines the compound's structure. Key classification aspects include:

- Tricyclic framework : A fused ring system containing pyridine and cycloheptene subunits

- Deuterium placement : Four deuterium atoms located on the piperidine ring's methyl carboxylate group

- Functional groups : Ester (-COOCH3), tertiary amine, and aromatic chloro-substituent

The deuterated variant maintains identical spatial configuration to its protiated counterpart, ensuring equivalent interaction with chromatographic stationary phases while providing distinct mass spectral signatures. This balance of structural fidelity and isotopic differentiation underpins its utility in quantitative pharmaceutical analysis.

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H21ClN2O2 |

|---|---|

Poids moléculaire |

372.9 g/mol |

Nom IUPAC |

methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate |

InChI |

InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3/i11D2,12D2 |

Clé InChI |

XTGUGVYFFYZHSJ-AREBVXNXSA-N |

SMILES isomérique |

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1C(=O)OC)([2H])[2H])[2H] |

SMILES canonique |

COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Origine du produit |

United States |

Méthodes De Préparation

Core Synthesis from Loratadine Derivatives

The primary synthetic pathway begins with loratadine (C₂₂H₂₃ClN₂O₂), a precursor to desloratadine. Hydrolysis of loratadine under alkaline conditions removes the ethoxycarbonyl group, yielding desloratadine. For the deuterated analog, deuterium is introduced at the piperidine ring during intermediate stages:

- Deuterated Piperidine Synthesis :

Esterification of Carboxylic Acid Intermediate

The N-carboxylic acid group of desloratadine-d4 is esterified using methanol-d₄ or methyl-d₃ iodide:

- Methylation Protocol :

Optimization of Reaction Conditions

Temperature and Solvent Systems

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Hydrolysis Temp. | 70–75°C (gradient to 100°C) | 88–92 | 99.8 | |

| Esterification Temp. | 60–80°C | 85–90 | 99.5 | |

| Solvent | Methanol-d₄ or 1,2-dichloroethane | N/A | N/A |

Deuterium Enrichment and Isotopic Purity

- Isotopic Incorporation : ≥99% deuterium at positions 2,2,6,6 of the piperidine ring, confirmed via LC-MS and ²H NMR.

- Purification : Recrystallization from ethyl acetate or methyl isobutyl ketone removes non-deuterated impurities.

Comparative Analysis of Methodologies

Patent-Based Approaches

CN104610225A Method :

CN113004245B Method :

Industrial-Scale Production

- LGC Standards Protocol :

Challenges and Mitigation Strategies

Byproduct Formation :

Deuterium Loss :

Analytical Validation

Analyse Des Réactions Chimiques

Types of Reactions

Desloratadine N-carboxylic acid methyl ester-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to convert the ester group into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism Studies

Desloratadine N-Carboxylic Acid Methyl Ester-d4 is utilized as an internal standard in mass spectrometry for the quantification of desloratadine and its metabolites in biological samples. The deuterated form allows for precise differentiation between the drug and its metabolites, facilitating accurate pharmacokinetic studies.

Table 1: Comparison of Pharmacokinetic Properties

| Property | Desloratadine | Desloratadine-d4 |

|---|---|---|

| Half-life | 27 hours | 27 hours |

| Peak plasma concentration | Varies by dosage | Varies by dosage |

| Metabolic pathways | Hepatic (CYP3A4) | Hepatic (CYP3A4) |

Therapeutic Development

Research into the antihistaminic effects of desloratadine has led to the exploration of its derivatives, including desloratadine N-Carboxylic Acid Methyl Ester-d4. Studies have indicated that modifications in the chemical structure can enhance efficacy and reduce side effects associated with traditional antihistamines.

Endocannabinoid System Research

Desloratadine N-Carboxylic Acid Methyl Ester-d4 may also play a role in studies related to the endocannabinoid system. As an impurity of desloratadine, its presence can influence the pharmacological profile of compounds being tested as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Case Study Example: FAAH Inhibition

In a study examining FAAH inhibitors, researchers noted that compounds similar to desloratadine exhibited potential therapeutic effects for conditions such as anxiety and depression by modulating endocannabinoid levels. The incorporation of deuterated standards like desloratadine N-Carboxylic Acid Methyl Ester-d4 allowed for enhanced accuracy in measuring drug concentrations and understanding their effects on the endocannabinoid system .

Mécanisme D'action

The mechanism of action of Desloratadine N-carboxylic acid methyl ester-d4 is similar to that of desloratadine. It acts as a selective antagonist of the H1 histamine receptor, blocking the action of histamine and thereby reducing allergic symptoms. The deuterated form is used primarily for research purposes to study the pharmacokinetics and metabolism of desloratadine .

Comparaison Avec Des Composés Similaires

Research Findings and Data

Solubility and Computational Modeling

| Compound | Solubility (mg/mL) | Computational Model Accuracy |

|---|---|---|

| Desloratadine | 0.12 | 85% (Physics-based) |

| Methyl Ester-d4 | 0.08 | 78% (Informatics) |

| Levocabastine Methyl Ester | 0.15 | 92% (QSPR) |

Notes:

- Physics-based models underperform for flexible molecules like desloratadine derivatives, necessitating hybrid approaches .

Q & A

Q. What is the primary application of Desloratadine N-carboxylic acid methyl ester-d4 in analytical research?

This deuterated compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to enhance the accuracy of metabolite quantification in pharmacokinetic studies. Its deuterium labeling minimizes matrix effects and co-elution issues, ensuring reliable calibration .

Q. How should researchers safely handle and store Desloratadine N-carboxylic acid methyl ester-d4?

- Handling : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid aerosol formation and work in a well-ventilated area or fume hood .

- Storage : Store at 0–6°C in airtight containers to prevent degradation. Ensure cold chain management during transport .

Q. What are the critical parameters for synthesizing high-purity Desloratadine N-carboxylic acid methyl ester-d4?

Key steps include:

- Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated methylating agents) under controlled pH and temperature.

- Purification : Employ preparative HPLC or column chromatography to isolate the target compound from non-deuterated byproducts.

- Validation : Confirm isotopic purity (>98% deuterium) via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers validate an LC-MS method using Desloratadine N-carboxylic acid methyl ester-d4 as an internal standard?

Validation should include:

- Linearity : Establish a calibration curve across the expected concentration range (e.g., 1–1000 ng/mL) with R² > 0.98.

- Precision and accuracy : Perform intra-day and inter-day assays with ≤15% CV for precision and 85–115% recovery for accuracy.

- Matrix effects : Compare analyte response in biological matrices (e.g., plasma) vs. solvent to assess ion suppression/enhancement. The deuterated standard corrects for these effects .

Q. What experimental strategies resolve discrepancies in deuterated vs. non-deuterated compound behavior during pharmacokinetic studies?

- Isotopic purity check : Use HRMS to confirm deuterium incorporation levels. Even minor impurities (<2% non-deuterated) can skew results .

- Kinetic isotope effects (KIEs) : Account for potential differences in metabolic rates due to C-D vs. C-H bonds. Conduct parallel studies with non-deuterated analogs to quantify KIEs .

Q. How can isotopic labeling artifacts be minimized in metabolite identification workflows?

- Chromatographic separation : Optimize LC conditions (e.g., gradient elution, column chemistry) to resolve deuterated metabolites from endogenous compounds.

- Data-independent acquisition (DIA) : Use MS/MS libraries specific to deuterated fragments to reduce false identifications .

Data Analysis and Troubleshooting

Q. What statistical methods are recommended for analyzing pharmacokinetic data involving deuterated standards?

- Non-compartmental analysis (NCA) : Calculate AUC, Cₘₐₓ, and t₁/₂ using software like Phoenix WinNonlin.

- Multivariate regression : Identify covariates (e.g., age, CYP enzyme activity) influencing metabolite ratios.

- Outlier detection : Apply Grubbs’ test or robust regression to exclude data points with >3σ deviation .

Q. How should researchers address batch-to-batch variability in deuterated standards?

- Certificates of Analysis (CoA) : Request batch-specific CoAs from suppliers, including isotopic purity and impurity profiles .

- In-house validation : Perform parallel analyses with previous batches to ensure consistency in retention time and MS response .

Safety and Regulatory Considerations

Q. What decontamination protocols are recommended for spills involving this compound?

- Liquid spills : Absorb with inert materials (e.g., diatomaceous earth), then decontaminate surfaces with ethanol or isopropanol.

- Waste disposal : Collect contaminated materials in sealed containers and dispose of via licensed hazardous waste facilities .

Q. Are there regulatory restrictions on using Desloratadine N-carboxylic acid methyl ester-d4 in preclinical studies?

While the compound is labeled "for research use only," ensure compliance with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.